

Application Notes and Protocols for Quantifying Apixaban in Dried Plasma Spots

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Apixaban is a direct oral anticoagulant that works by inhibiting Factor Xa. The use of dried plasma spots (DPS) for therapeutic drug monitoring and pharmacokinetic studies of apixaban offers a minimally invasive method for remote sample collection. This approach simplifies sample storage and transportation, making it a valuable tool in both clinical and preclinical research.[1] This document provides detailed protocols and quantitative data for the analysis of apixaban in DPS using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[2]

Experimental Protocols

This section details the necessary steps for the preparation of standards, sample collection and processing, and the analytical method for quantifying **apixaban** in DPS.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

- a. Apixaban Stock Solution (1 mg/mL):
- Accurately weigh a precise amount of apixaban reference standard.



- Dissolve the standard in methanol to achieve a final concentration of 1 mg/mL.[1]
- b. Working Standard Solutions:
- Perform serial dilutions of the apixaban stock solution with methanol to prepare working solutions at concentrations of 4000, 3500, 3000, 2500, 2000, 1500, 1000, 500, 250, and 100 ng/mL.[1]
- c. Internal Standard (IS) Stock and Working Solutions:
- Prepare a stock solution of a suitable internal standard, such as deuterated **apixaban** (**apixaban**-13CD₃), at 1 mg/mL in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous formic acid.[1][3]
- Dilute the IS stock solution with a mixture of acetonitrile and water (90:10, v/v) to create a working IS solution with a final concentration of 2.5 ng/mL.[1]
- Store stock solutions at -22°C. Prepare working solutions fresh before each use.[1]
- d. Calibration Standards (CS) and Quality Control (QC) Samples:
- Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions (a 10-fold dilution is common) to achieve final concentrations ranging from 10 to 400 ng/mL or 31.25 to 500 ng/mL.[1][2]
- Prepare quality control samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 40, 200, and 350 ng/mL.
 [1]

Dried Plasma Spot (DPS) Preparation

- Vortex the plasma samples (standards, QCs, and unknown samples).
- Using a calibrated pipette, spot a fixed volume of plasma (e.g., 25 μL) onto Whatman 903
 Protein Saver Cards.[1][4]
- Allow the spots to dry completely at ambient temperature for at least 2 hours.



 Store the DPS cards in sealed bags with desiccant at room temperature or 4°C until analysis.[1]

Sample Extraction

- Using a manual or automated puncher, excise a 3.2 mm disc from the center of each dried plasma spot.[1]
- Place the disc into a 1.5 mL Eppendorf tube or a well of a 96-well plate.
- Add 100 μL of the internal standard working solution (which also acts as the extraction solvent, e.g., acetonitrile/water 90:10, v/v) to each sample.[1]
- Vortex the samples on a shaker for 15 minutes at 800 rpm and 40°C.[1][4] This step is critical for efficient extraction.
- Centrifuge the samples at 10,000 x g for 10 seconds to pellet the card material.[1][3]
- Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

- a. Liquid Chromatography Conditions:
- Column: A suitable reversed-phase column, such as a Thermo Scientific™ Accucore™ Polar Premium (50 mm × 2.1 mm, 2.6 μm) or equivalent.[2]
- Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is between 0.3 to 0.6 mL/min.
- Injection Volume: 5-10 μL.
- Column Temperature: Maintained at a constant temperature, for example, 40°C.
- Total Run Time: A short run time of approximately 5 minutes is achievable.[1][4]
- b. Mass Spectrometry Conditions:



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
 for high-resolution mass spectrometry.[1][4]
- MRM Transitions:
 - Apixaban: m/z 460.2 > 443.2[3]
 - Apixaban-¹³CD₃ (IS): m/z 464.2 > 447.4[3]
- Optimize ion source parameters such as spray voltage, source temperature, and gas flows according to the specific instrument used.

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for the quantification of **apixaban** in DPS.

Table 1: Linearity and Sensitivity of Apixaban Quantification in DPS

Parameter	Method 1	Method 2
Analytical Technique	LC-HRMS	LC-MS/MS
Calibration Range (ng/mL)	10 - 400	31.25 - 500
Correlation Coefficient (r²)	> 0.99	Linear
Lower Limit of Quantification (LLOQ)	10 ng/mL	31.25 ng/mL
Reference	[1]	[2]

Table 2: Precision and Accuracy Data



Parameter	Method 1 (LC-HRMS)
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 10%
Intra-day Accuracy (% Bias)	< 10%
Inter-day Accuracy (% Bias)	< 10%
Reference	[1]

Table 3: Recovery and Stability

Parameter	Result	Conditions
Extraction Recovery	69.7% - 85.1%	Acetonitrile/Water (90:10, v/v) extraction
Short-term Stability	Stable	Room Temperature (brief storage)
Long-term Stability	Stable for up to 1 month	4°C
Reference	[1]	

Diagrams and Visualizations

Below are diagrams illustrating the experimental workflow for quantifying **apixaban** in dried plasma spots.

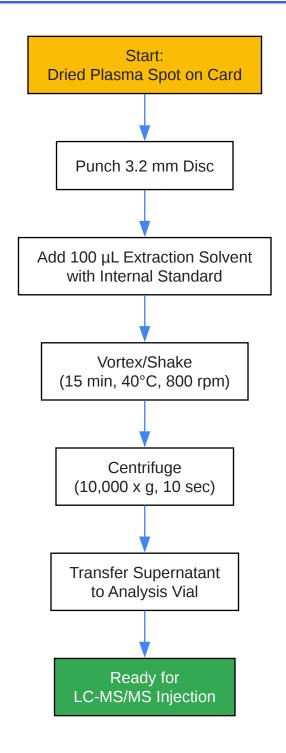




Click to download full resolution via product page

Caption: Experimental workflow for apixaban quantification in DPS.





Click to download full resolution via product page

Caption: Detailed sample extraction protocol from a dried plasma spot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. mdpi.com [mdpi.com]
- 2. Dried plasma spot as an innovative approach to therapeutic drug monitoring of apixaban: Development and validation of a novel liquid chromatography-tandem mass spectrometry method PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Quantifying Apixaban in Dried Plasma Spots]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684502#quantifying-apixaban-in-dried-plasma-spots-for-remote-sampling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com